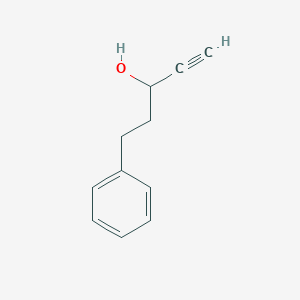

5-Phenylpent-1-yn-3-ol

Overview

Description

Molecular Structure Analysis

The molecular formula of 5-Phenylpent-1-yn-3-ol is C11H12O . Its molecular weight is 160.21 g/mol . The InChI code is 1S/C11H12O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h1,3-7,11-12H,8-9H2 .Chemical Reactions Analysis

5-Phenylpent-1-yn-3-ol is utilized in PtCl2-catalyzed cycloisomerizations, a process important in organic synthesis. This compound, when used with substrates bearing a free hydroxyl group or an acyl group, can aid in producing regioisomeric keto derivatives efficiently.Physical And Chemical Properties Analysis

5-Phenylpent-1-yn-3-ol has a molecular weight of 160.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 3 . The exact mass is 160.088815002 g/mol . The topological polar surface area is 20.2 Ų . It has a heavy atom count of 12 . The complexity is 159 .Scientific Research Applications

Organic Synthesis and Chemical Reactions

5-Phenylpent-1-yn-3-ol serves as a versatile building block in organic synthesis. Researchers utilize it in various reactions due to its terminal alkyne functionality. Some notable applications include:

Etherification of Glycerol: It participates as a reactant in the heterogeneously catalyzed etherification of glycerol . This process is essential for the production of bio-based solvents and fuels.

Fritsch-Wiechell Rearrangement: The compound is involved in this rearrangement of 1-chlorovinyl sulfoxides, leading to the formation of valuable products . The rearrangement is a powerful tool for creating complex molecular architectures.

Photocycloaddition Mechanisms

Researchers have studied derivatives of 5-Phenylpent-1-yn-3-ol in intramolecular photocycloaddition processes. These investigations contribute to our understanding of photocycloaddition mechanisms and the synthesis of complex organic compounds. Such compounds find applications in chemical synthesis and materials science.

1-Aryl-3-(Phenylethynyl)-4,5-dihydro-1H-pyrazoles

The reactions of 5-Phenylpent-1-en-4-yn-3-one with phenyl- and 4-methylphenylhydrazines yield 1-aryl-3-(phenylethynyl)-4,5-dihydro-1H-pyrazoles. These heterocyclic compounds have potential as bioactive molecules, making them interesting targets for drug discovery and medicinal chemistry .

Safety and Hazards

Users should avoid dust formation and breathing mist, gas, or vapors of 5-Phenylpent-1-yn-3-ol . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured . All sources of ignition should be removed, and personnel should be evacuated to safe areas . People should be kept away from and upwind of spill/leak .

properties

IUPAC Name |

5-phenylpent-1-yn-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h1,3-7,11-12H,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYWMXFWIZGWSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(CCC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenylpent-1-yn-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)carbonyl]-N'-[3,5-di(trifluoromethyl)phenyl]urea](/img/structure/B3042687.png)

![N-[(4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)carbonyl]-N'-(4-fluorophenyl)urea](/img/structure/B3042688.png)

![2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propanoic acid](/img/structure/B3042695.png)

![5-({[3-(Trifluoromethyl)anilino]carbonyl}amino)-2,1,3-benzoxadiazol-1-ium-1-olate](/img/structure/B3042704.png)

![O2-[3-(trifluoromethyl)benzoyl]-3-chloropyrazine-2-carbohydroximamide](/img/structure/B3042706.png)

![3-chloro-N'-({[4-(trifluoromethoxy)anilino]carbonyl}oxy)pyrazine-2-carboximidamide](/img/structure/B3042707.png)

![2-(Tert-butyl)-7-(ethylthio)-3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3042709.png)